3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride
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Overview
Description
3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride typically involves the reaction of piperazine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act as an antagonist or agonist at various receptor sites, influencing biological pathways related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(piperazin-1-yl)benzo[d]isoxazole: Exhibits antitubercular activity.
Uniqueness
3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its sulfonic acid group enhances its solubility and reactivity compared to other piperazine derivatives.
Properties
CAS No. |
2731007-76-2 |
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Molecular Formula |
C10H15ClN2O3S |
Molecular Weight |
278.8 |
Purity |
95 |
Origin of Product |
United States |
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